

Technical Guide: Solubility & Handling of rac-Rotigotine-d7 Hydrochloride

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Compound of Interest

Compound Name: *rac Rotigotine-d7 Hydrochloride*

Cat. No.: *B12419744*

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Executive Summary

rac-Rotigotine-d7 Hydrochloride ($C_{19}H_{18}D_7NOS[1][2]\cdot HCl$) is the stable isotope-labeled hydrochloride salt of racemic Rotigotine. It serves as the primary Internal Standard (IS) for the quantification of Rotigotine in biological matrices via LC-MS/MS.

For researchers, the critical challenge lies in its amphiphilic nature and pH-dependent solubility. While the hydrochloride salt form improves aqueous solubility compared to the free base, it remains prone to precipitation at neutral-to-basic pH. Conversely, it exhibits robust solubility in polar organic solvents like Methanol (MeOH) and Dimethyl Sulfoxide (DMSO).

This guide delineates a field-proven protocol for preparing stable stock solutions, mitigating the risks of precipitation, adsorption, and oxidative degradation.

Physicochemical Profile

Understanding the molecule's physical properties is a prerequisite for successful solvation. The "d7" isotopologue retains the physicochemical characteristics of the unlabeled parent drug, with negligible differences in solubility.

Property	Data	Context
Compound	rac-Rotigotine-d7 Hydrochloride	Deuterated racemic mixture
Molecular Formula	C ₁₉ H ₁₈ D ₇ NOS[1] · HCl	Salt form
Molecular Weight	~358.98 g/mol	Shifted +7 Da from parent (~351.93)
Salt Form	Hydrochloride (HCl)	Enhances aqueous solubility vs. Free Base
pKa (Calculated)	~10.5 (Amine)	Highly basic; protonated at physiological pH
LogP (Parent)	4.7 (Lipophilic)	High affinity for organic solvents
Hygroscopicity	Non-hygroscopic	Stable solid, but solution is moisture-sensitive

Solubility Analysis: Methanol vs. Water

The solubility of Rotigotine-d7 HCl is governed by the competition between its lipophilic thiophene/tetralin backbone and the ionizable amine tail.

Solubility in Methanol (Recommended)

Methanol (MeOH) is the gold-standard solvent for preparing rac-Rotigotine-d7 HCl stock solutions.

- Solubility Limit: >10 mg/mL (Estimated based on parent HCl salt).
- Mechanism: Methanol effectively solvates both the lipophilic core and the ionic chloride pair, preventing aggregation.
- Mass Spec Compatibility: MeOH is highly volatile and compatible with ESI+ ionization sources, unlike non-volatile solvents like DMSO which can suppress ionization if not diluted sufficiently.

Solubility in Water (The "pH Trap")

Water solubility is strictly pH-dependent.

- Acidic pH (pH < 5): Soluble (~3–10 mg/mL). The amine is fully protonated (), maintaining the salt form.
- Neutral/Basic pH (pH > 6.5): Poor (< 1 mg/mL). As pH approaches the pKa, the salt dissociates, and the free base forms. Given the high LogP (4.7), the free base will precipitate or adsorb to container walls.
- Common Ion Effect: Presence of excess Chloride ions (e.g., in saline/PBS) can suppress solubility, triggering precipitation earlier than in pure water.

Comparative Solvent Table

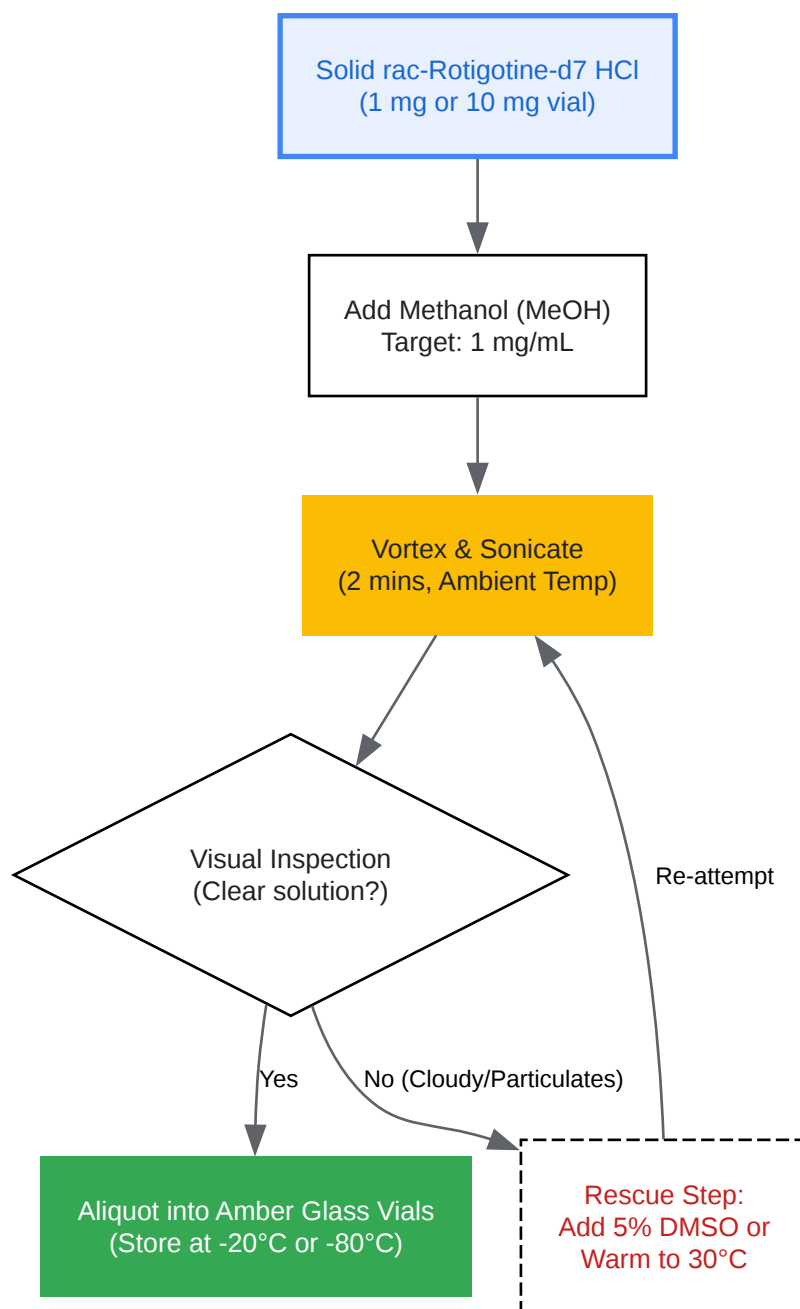
Solvent	Solubility Rating	Primary Use Case	Risk Factor
Methanol	High (Preferred)	Primary Stock Solution (1 mg/mL)	Solvent evaporation changes concentration.
DMSO	Very High (>20 mg/mL)	Rescue solvent for stubborn solids	High boiling point; freezes at 19°C.
Water (pH 7)	Low / Unstable	NOT recommended for stocks	Precipitation; Adsorption to glass.
0.1N HCl	Moderate	Aqueous dilution	Hydrolysis risk over long term.

Experimental Protocol: Stock Solution Preparation

Core Directive: The "Solvent-First" Approach

Never add water directly to the solid powder. The hydrophobic surface of the crystals can repel water, leading to clumping. Always dissolve in organic solvent first.

Workflow Diagram (DOT)



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Figure 1: Decision logic for the preparation of primary stock solutions.

Step-by-Step Methodology

- Preparation of Primary Stock (1.0 mg/mL):
 - Accurately weigh the rac-Rotigotine-d7 HCl solid (e.g., 1.0 mg).

- Add 100% Methanol (LC-MS grade) to the vial.
- Calculation: For 1.0 mg solid, add 1.0 mL MeOH. (Note: Correction for salt factor is usually not required for IS unless strict stoichiometry is needed, but be aware that 1 mg salt 0.89 mg free base equivalent).
- Vortex for 30 seconds. If particles persist, sonicate for 2 minutes at room temperature.
- Preparation of Working Standard (e.g., 100 ng/mL):
 - Dilute the Primary Stock using 50:50 Methanol:Water.
 - Why 50:50? Pure water may cause the hydrophobic drug to crash out upon dilution. 50% organic content maintains solubility while preparing the analyte for the mobile phase environment.
- Storage:
 - Transfer to Amber Glass Vials (silanized glass is preferred to prevent adsorption).
 - Store at -20°C (Stable for >6 months).
 - Caution: Allow vial to reach room temperature before opening to prevent water condensation inside the cold methanolic solution.

Critical Handling & Stability Factors

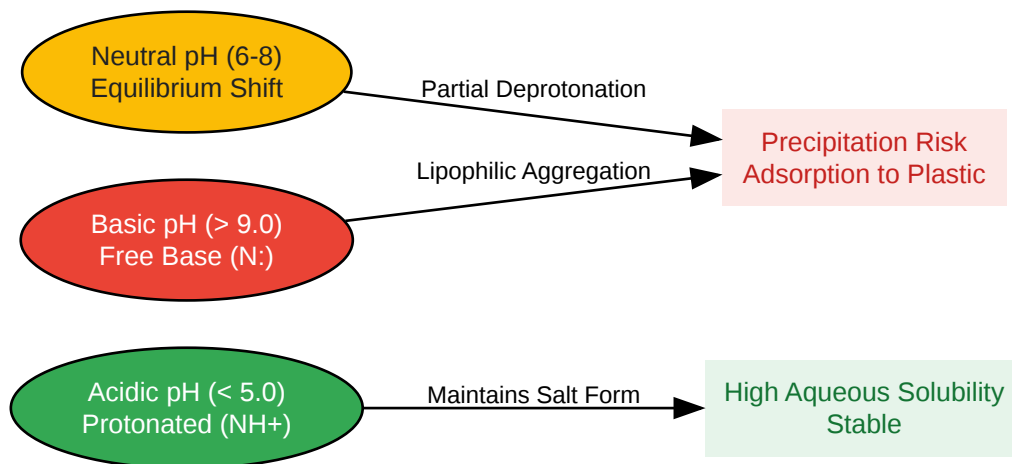
Adsorption (The "Silent Killer")

Rotigotine is highly lipophilic (LogP 4.7). In purely aqueous solutions (especially at neutral pH), it will rapidly adsorb to:

- Polypropylene (plastic) tubes.
- Pipette tips.
- Unsilanized glass surfaces. Mitigation: Always maintain at least 20-30% organic solvent (MeOH or Acetonitrile) in all intermediate dilutions. If a purely aqueous buffer is required, add

0.1% Formic Acid to keep the drug protonated and soluble.

pH Sensitivity Diagram



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Figure 2: Impact of pH on the solubility state of Rotigotine-d7.

Oxidative Stability

Rotigotine contains a thiophene moiety and a phenolic hydroxyl group, making it susceptible to oxidation.

- Observation: Solutions turning pink/brown indicate oxidation.
- Prevention: Use amber glassware and consider adding an antioxidant (e.g., 0.05% Ascorbic Acid or Sodium Metabisulfite) if the working solution must sit at room temperature for extended periods (>24 hours).

References

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